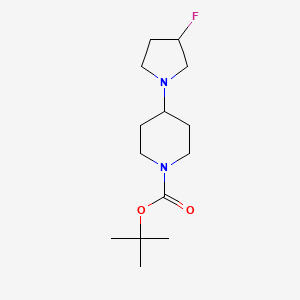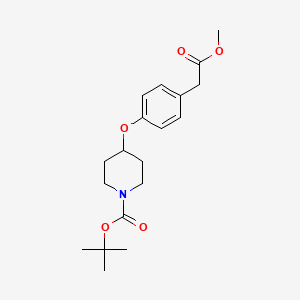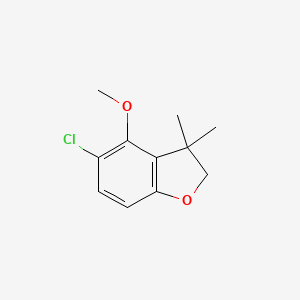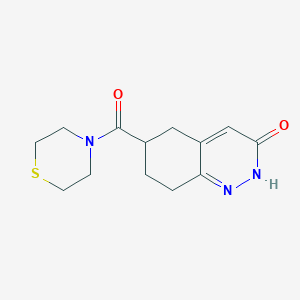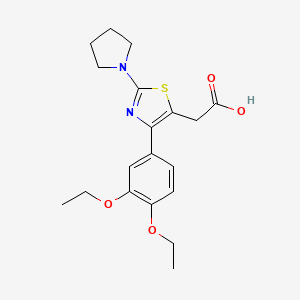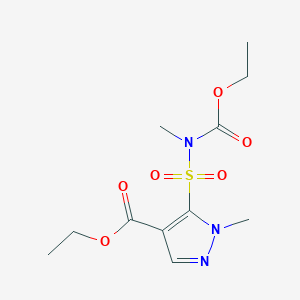
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, an ethoxycarbonyl group, and a methylsulfamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The ethoxycarbonyl group is introduced through esterification reactions, while the methylsulfamoyl group is added via sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rates and selectivity.
化学反応の分析
Types of Reactions
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ethoxycarbonyl or methylsulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The ethoxycarbonyl and methylsulfamoyl groups may interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
類似化合物との比較
Ethyl 5-(N-(ethoxycarbonyl)-N-methylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl oxazole-5-carboxylate: Used in pharmaceuticals and organic light-emitting diodes.
3-Ethoxycarbonyl isoquinolinium salts: Utilized in the synthesis of new 1,2-dihydroisoquinoline-3-carboxylates.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
特性
分子式 |
C11H17N3O6S |
|---|---|
分子量 |
319.34 g/mol |
IUPAC名 |
ethyl 5-[ethoxycarbonyl(methyl)sulfamoyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H17N3O6S/c1-5-19-10(15)8-7-12-13(3)9(8)21(17,18)14(4)11(16)20-6-2/h7H,5-6H2,1-4H3 |
InChIキー |
MXYREYMSFBCATJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)N(C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-7-(1H-1,2,3-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785711.png)
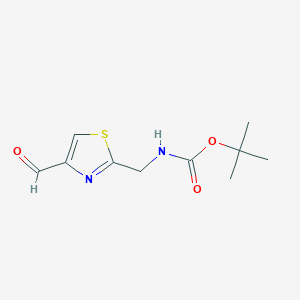
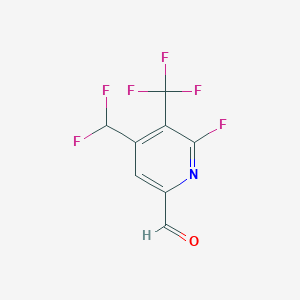
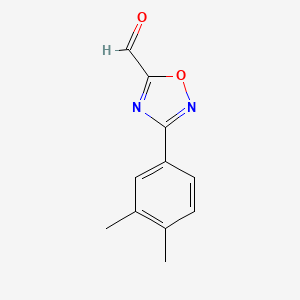
![4-Chlorofuro[2,3-d]pyridazine](/img/structure/B11785740.png)


